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Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase

that plays a critical role in various cellular processes, including DNA repair, genome stability,

metabolism, and inflammation.[1][2] Its involvement in aging and age-related diseases has

made it a significant target for therapeutic development.[3][4] The CRISPR-Cas9 system offers

a powerful tool for precisely editing the SIRT6 gene, enabling researchers to elucidate its

functions through loss-of-function studies. These application notes provide detailed protocols

for utilizing CRISPR-Cas9 to knock out SIRT6 in cellular models and for subsequently

assessing the functional consequences.

I. CRISPR-Cas9 Mediated Knockout of SIRT6
This section outlines the workflow for generating SIRT6 knockout cell lines using the CRISPR-

Cas9 system.
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Caption: Workflow for generating and validating SIRT6 knockout cell lines.

Protocol 1: Guide RNA (gRNA) Design and Vector
Construction

gRNA Design:

Identify the target region within the SIRT6 gene. Early exons are often targeted to ensure

a frameshift mutation leading to a non-functional protein.[5]

Use online gRNA design tools (e.g., GenScript's gRNA design tool, SnapGene) to identify

potential 20-nucleotide gRNA sequences.[6][7] These tools help predict on-target

efficiency and potential off-target effects.

A typical gRNA target site is followed by a Protospacer Adjacent Motif (PAM) sequence

(e.g., NGG for Streptococcus pyogenes Cas9).[7][8]

Example human SIRT6 gRNA sequence: 5'-CACCGGCTGTCGCCGTACGCGGACA-3'.[9]
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Vector Selection and Cloning:

Choose a CRISPR-Cas9 vector system. All-in-one vectors expressing both Cas9 and the

gRNA are convenient.[10] Options include plasmid-based systems for transient or stable

expression, or viral vectors (e.g., lentivirus) for difficult-to-transfect cells.[10][11]

Synthesize oligonucleotides corresponding to the designed gRNA sequence with

appropriate overhangs for cloning into the chosen vector.

Anneal the complementary oligonucleotides and ligate them into the linearized CRISPR-

Cas9 vector according to the manufacturer's protocol.

Transform the ligated product into competent E. coli and select for positive clones.

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Delivery of CRISPR-Cas9 Components into
Cells
The choice of delivery method depends on the cell type and experimental goals.[12][13]

Plasmid Transfection (for easily transfectable cells):

Culture cells to 70-90% confluency in a suitable format (e.g., 6-well plate).

On the day of transfection, mix the SIRT6 gRNA/Cas9 plasmid with a transfection reagent

(e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

Incubate the DNA-lipid complex at room temperature.

Add the complex dropwise to the cells.

Incubate for 24-72 hours before proceeding with selection or single-cell cloning.

Lentiviral Transduction (for primary or hard-to-transfect cells):

Produce lentiviral particles by co-transfecting HEK293T cells with the SIRT6 gRNA/Cas9

lentiviral vector and packaging plasmids.
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Harvest the virus-containing supernatant after 48-72 hours.

Transduce the target cells with the viral supernatant in the presence of polybrene.

After 24 hours, replace the medium and allow cells to recover.

Protocol 3: Validation of SIRT6 Knockout
Selection of Edited Cells:

If the CRISPR vector contains a selection marker (e.g., puromycin resistance), apply the

selection agent to the transfected/transduced cell population.

To generate clonal cell lines, perform single-cell cloning by limiting dilution or

fluorescence-activated cell sorting (FACS).

Genomic DNA Analysis:

Extract genomic DNA from individual clones.

Amplify the targeted region of the SIRT6 gene by PCR.

Sequence the PCR products using Sanger sequencing to identify insertions or deletions

(indels) that result in frameshift mutations.

Western Blot Analysis:

Prepare whole-cell lysates from wild-type (WT) and potential knockout clones.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for SIRT6 to confirm the absence of

the protein. Use a loading control (e.g., β-tubulin or GAPDH) to ensure equal protein

loading.[14]

II. Assays to Determine SIRT6 Function
After successful generation of SIRT6 knockout (KO) cells, various assays can be performed to

investigate the functional consequences.
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Protocol 4: Cell Proliferation and Viability Assays
Trypan Blue Exclusion Assay:

Seed equal numbers of WT and SIRT6 KO cells.

At various time points (e.g., 24, 48, 72 hours), harvest the cells.

Mix a small volume of cell suspension with an equal volume of 0.4% trypan blue stain.

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

CRISPR/Cas9-mediated knockout of SIRT6 in A375 melanoma cells has been shown to

significantly decrease cell growth and viability.[14][15]

Clonogenic Survival Assay:

Seed a low density of WT and SIRT6 KO cells (e.g., 500 cells per well in a 6-well plate).

Incubate for 1-2 weeks, allowing colonies to form.

Fix the colonies with methanol and stain with crystal violet.

Count the number of colonies containing at least 50 cells. A marked decrease in the

number of colonies for SIRT6 KO cells suggests a role for SIRT6 in clonogenic survival.

[14]

Protocol 5: DNA Damage and Repair Assays
SIRT6 plays a crucial role in DNA repair.[1][4][16]

Comet Assay (Single Cell Gel Electrophoresis):

Treat WT and SIRT6 KO cells with a DNA-damaging agent (e.g., H₂O₂ or ionizing

radiation).

Embed the cells in agarose on a microscope slide.

Lyse the cells to remove membranes and soluble proteins.
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Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact

DNA.

Stain with a fluorescent DNA dye and visualize under a microscope. The length of the

"comet tail" is proportional to the amount of DNA damage.

γH2AX Foci Formation Assay:

Grow WT and SIRT6 KO cells on coverslips and treat with a DNA-damaging agent.

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA

double-strand breaks.

Incubate with a fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI and visualize by fluorescence microscopy. Count the

number of γH2AX foci per nucleus.

Protocol 6: SIRT6 Activity Assays
These assays are typically performed on purified SIRT6 protein or in cell lysates to measure its

enzymatic activity, which can be useful for validating inhibitors or activators.

Fluorogenic Deacetylation Assay:

This assay uses a peptide substrate containing an acetylated lysine residue linked to a

fluorophore, such as 7-amino-4-methylcoumarin (AMC).[17][18]

In a multi-well plate, combine the assay buffer, NAD+, the fluorogenic peptide substrate,

and the SIRT6 enzyme source (purified protein or cell lysate).[19]

Incubate the reaction at 37°C.

Add a developer solution that releases the fluorophore from the deacetylated peptide.
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Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission

wavelength of 450-465 nm.[19]

HPLC-Based Deacetylation Assay:

Incubate the SIRT6 enzyme with NAD+ and an acetylated peptide substrate (e.g.,

H3K9Ac).[17]

Terminate the reaction with an acid (e.g., formic acid).

Separate the acetylated and deacetylated peptide products using high-performance liquid

chromatography (HPLC).

Quantify the peaks to determine the extent of deacetylation.[17]

III. SIRT6 Signaling Pathways
SIRT6 is a central regulator of multiple signaling pathways.[3] CRISPR-Cas9-mediated

knockout can be used to investigate its role in these networks.

SIRT6 Signaling Network Diagram
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Caption: Key signaling pathways regulated by SIRT6.

DNA Damage Repair: SIRT6 is recruited to sites of DNA double-strand breaks where it

activates PARP1 and stabilizes DNA-PKcs to promote repair.[16][20][21][22] It also

deacetylates CtIP, a key factor in homologous recombination.[20]

Metabolism: SIRT6 represses the transcription of many glycolytic genes by deacetylating

H3K9 at their promoters, thereby acting as a negative regulator of glycolysis.[23] It achieves

this in part by inhibiting the activity of HIF-1α.[23] Consequently, SIRT6 knockout can lead to

increased glucose uptake.[24]

Inflammation: SIRT6 deacetylates the p65 subunit of NF-κB, which inhibits the expression of

pro-inflammatory genes.[25]
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Senescence and Aging: SIRT6 helps maintain telomere integrity and prevents cellular

senescence, in part by repressing the cell cycle inhibitor p21.[3][25]

IV. Quantitative Data Summary
The following tables summarize quantitative data from studies using SIRT6 knockout models.

Table 1: Cellular Phenotypes of SIRT6 Knockout in A375 Melanoma Cells

Phenotype Method
Result in SIRT6 KO
vs. WT

Reference

Cell Growth & Viability Trypan Blue Exclusion Significant decrease [14][15]

Clonogenic Survival
Colony Formation

Assay

Marked decrease in

colony number
[14]

Cell Cycle Flow Cytometry

Enhanced

accumulation of cells

in G1 phase

[14]

Tumorigenicity (in

vivo)

Xenograft in nude

mice

Significantly

decreased tumor

volume and weight

[14]

Table 2: Gene Expression Changes Following SIRT6 Knockout in A375 Melanoma Cells

Gene Category Method
Key Findings in
SIRT6 KO vs. WT

Reference

Cancer-related genes
RT² Profiler PCR

Array

Modulation of genes

in angiogenesis,

apoptosis, cellular

senescence, EMT,

hypoxia signaling, and

telomere maintenance

[14]

Table 3: Metabolic Phenotypes of SIRT6 Knockout Mice
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Phenotype Mouse Model
Key Findings in
SIRT6 KO vs. WT

Reference

Blood Glucose 129/SvJ background Severe hypoglycemia [5]

Serum IGF-1 129/SvJ background Reduced IGF-1 levels [5]

Body Weight
129/SvJ/BALB/c

background

Significantly lower

body weight
[24]

GLUT1 Expression

(Muscle)

129/SvJ/BALB/c

background

Twofold higher RNA

expression
[24]

Basal Insulin
129/SvJ/BALB/c

background

Significantly lower in

males
[24]

Conclusion

The CRISPR-Cas9 system provides a robust and precise method for investigating the

multifaceted functions of SIRT6. By generating knockout cell lines and employing the detailed

protocols outlined in these application notes, researchers can effectively dissect the roles of

SIRT6 in cellular homeostasis, disease progression, and as a potential therapeutic target. The

ability to create specific genetic modifications, combined with a suite of functional assays, will

continue to advance our understanding of this critical enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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